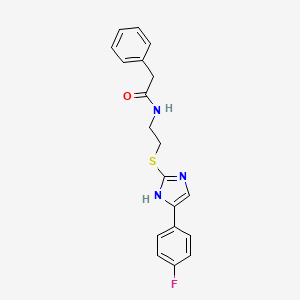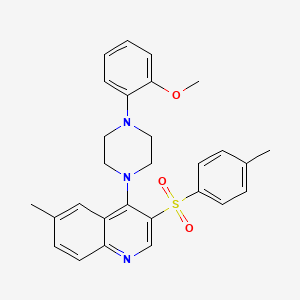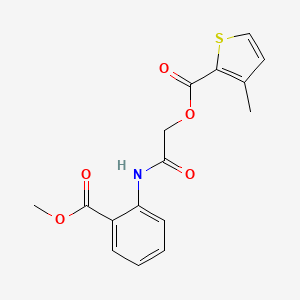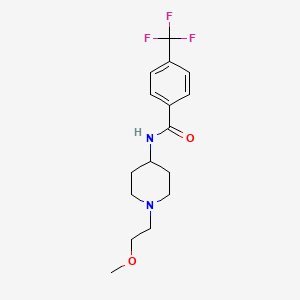![molecular formula C14H11NO3 B2940974 5-methoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-44-3](/img/structure/B2940974.png)
5-methoxy-3H-benzo[e]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3H-benzo[e]indole-2-carboxylic acid is a reactant used for the preparation of various anticancer agents, fluorescent small molecule probes for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, and 5-HT4 receptor ligands . It has a molecular weight of 191.1834 .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, it was used in the preparation of new multifunctional neuroprotectors, which were synthesized as aldehyde-heterocyclic hybrids . Another study discussed the synthesis of indole derivatives, including 5-methoxy-3H-benzo[e]indole-2-carboxylic acid, as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular structure of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid is complex and can be viewed using specific software . More detailed information about its structure can be found in specialized databases or scientific literature .Chemical Reactions Analysis
The chemical reactions involving 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are diverse. It has been used as a reactant in the synthesis of various compounds with biological activity .Wissenschaftliche Forschungsanwendungen
5-Methoxy-3H-benzo[e]indole-2-carboxylic Acid: Scientific Research Applications
Anticancer Agents: This compound is used as a reactant in the preparation of various anticancer agents. Its properties may contribute to the development of new therapies targeting cancer cells.
Fluorescent Probes for Lipid Imaging: It serves as a fluorescent small molecule probe for in vivo lipid imaging, aiding in the visualization and study of lipid distributions within living organisms.
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: IDO inhibitors are significant in research due to their potential role in cancer immunotherapy. This compound is utilized in synthesizing these inhibitors.
Dopamine D3 Receptor Ligands: As a selective ligand for dopamine D3 receptors, it has implications in studying neurological disorders and developing treatments that target these specific receptors.
5-HT4 Receptor Ligands: The compound is also used to create ligands for 5-HT4 receptors, which can be valuable in gastrointestinal and central nervous system disorders research.
Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors: It acts as an inhibitor for a key enzyme in Mycobacterium tuberculosis, offering a pathway for new anti-tuberculosis drugs.
Hypoxia Selective Cytotoxins: In hypoxic conditions often found in solid tumors, this compound can be used to create cytotoxins that selectively target these low-oxygen environments.
These applications highlight the versatility of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid in scientific research, spanning from cancer treatment to neurology and infectious diseases .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound has been found to interact with multiple targets, including Indoleamine 2,3-dioxygenase (IDO) , Dopamine D3 receptors , 5-HT4 receptors , and Mycobacterium tuberculosis pantothenate synthetase . These targets play crucial roles in various biological processes, including immune response, neurotransmission, and bacterial metabolism.
Mode of Action
It is known that indole derivatives can bind with high affinity to their targets, leading to changes in the function of these targets . For instance, as an IDO inhibitor, this compound could potentially suppress the enzymatic activity of IDO, thereby modulating immune responses .
Biochemical Pathways
The biochemical pathways affected by 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are likely to be diverse, given the range of its targets. For example, by inhibiting IDO, it could affect the kynurenine pathway, which is involved in immune regulation . Similarly, by acting on dopamine D3 and 5-HT4 receptors, it could influence neurotransmission pathways .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are likely to be diverse, reflecting its multiple targets. For instance, it could potentially exert anti-inflammatory effects by inhibiting IDO . Additionally, it could have neuroprotective effects by modulating dopamine and serotonin receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid. For example, factors such as pH and temperature could affect its stability and activity . Furthermore, the presence of other substances, such as drugs or metabolites, could influence its interactions with its targets .
Eigenschaften
IUPAC Name |
5-methoxy-3H-benzo[e]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-13-7-11-10(6-12(15-11)14(16)17)8-4-2-3-5-9(8)13/h2-7,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZYRMPWQXTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3H-benzo[e]indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)